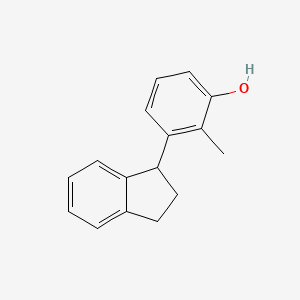
Carbanide;manganese(2+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbanide;manganese(2+), also known as manganese carbanide, is a compound consisting of a manganese ion with a +2 charge and a carbanide ion. Manganese is a transition metal with the atomic number 25 and is known for its various oxidation states and catalytic properties. Carbanide ions are carbon-based anions that play a significant role in organic and inorganic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of carbanide;manganese(2+) can be achieved through several synthetic routes. One common method involves the reaction of manganese(II) salts with carbanide sources under controlled conditions. For example, manganese(II) chloride can react with a carbanide source in an inert atmosphere to form the desired compound. The reaction conditions typically include anhydrous solvents and low temperatures to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of carbanide;manganese(2+) often involves large-scale reactions using manganese ores and carbon sources. The process may include steps such as reduction of manganese oxides with carbon at high temperatures to produce manganese metal, followed by reaction with carbanide sources to form the compound. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Carbanide;manganese(2+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of manganese, such as manganese(III) or manganese(IV).
Reduction: It can be reduced to manganese metal or lower oxidation states.
Substitution: The carbanide ion can be substituted with other ligands, leading to the formation of different manganese complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas, and various ligands for substitution reactions. The reaction conditions vary depending on the desired product, but they often involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products Formed
The major products formed from these reactions include various manganese oxides, manganese metal, and substituted manganese complexes. These products have diverse applications in catalysis, materials science, and chemical synthesis.
Applications De Recherche Scientifique
Carbanide;manganese(2+) has numerous scientific research applications, including:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme catalysis and metalloprotein functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs and diagnostic agents.
Industry: It is used in the production of advanced materials, including batteries, sensors, and electronic devices.
Mécanisme D'action
The mechanism of action of carbanide;manganese(2+) involves its interaction with molecular targets and pathways. In catalytic processes, the manganese ion can facilitate electron transfer and bond formation/breaking. The carbanide ion can act as a nucleophile or electrophile, depending on the reaction conditions. The compound’s unique electronic structure allows it to participate in a wide range of chemical transformations.
Comparaison Avec Des Composés Similaires
Carbanide;manganese(2+) can be compared with other manganese compounds and carbanide complexes. Similar compounds include:
Manganese(II) oxide: A simple manganese compound with different reactivity and applications.
Manganese(III) acetate: Another manganese compound used in oxidation reactions.
Carbanide;iron(2+): A similar carbanide complex with iron instead of manganese, exhibiting different catalytic properties.
The uniqueness of carbanide;manganese(2+) lies in its specific combination of manganese and carbanide ions, which imparts distinct reactivity and versatility in various applications.
Propriétés
Numéro CAS |
89612-54-4 |
|---|---|
Formule moléculaire |
CH3Mn+ |
Poids moléculaire |
69.973 g/mol |
Nom IUPAC |
carbanide;manganese(2+) |
InChI |
InChI=1S/CH3.Mn/h1H3;/q-1;+2 |
Clé InChI |
JIPUPZCPBMJNNH-UHFFFAOYSA-N |
SMILES canonique |
[CH3-].[Mn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Chloro-6-[2-(2-hydroxy-3,5,6-trimethylphenyl)hydrazinylidene]-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B14379971.png)
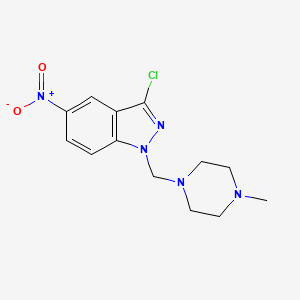
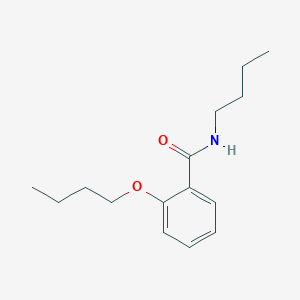
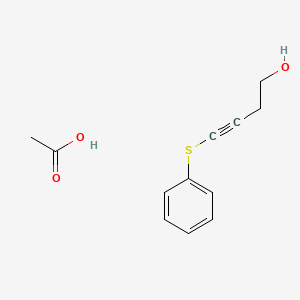
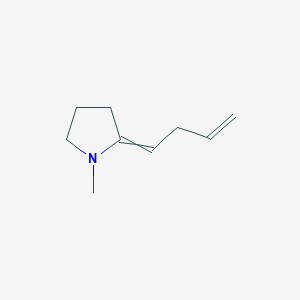
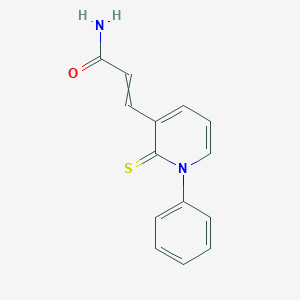
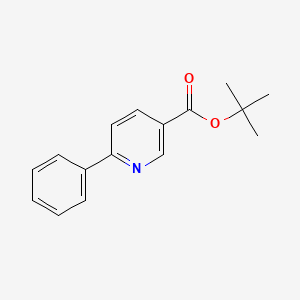
![1H-Spiro[1,3-benzodithiole-2,1'-cyclohexan]-1-one](/img/structure/B14380022.png)
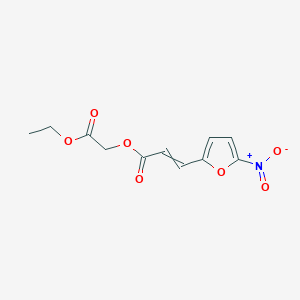
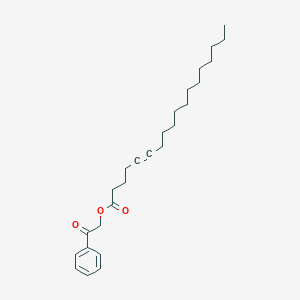
![9-Methoxy-7-oxo-7H-furo[3,2-g][1]benzopyran-4-yl acetate](/img/structure/B14380030.png)
![N-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-phenylpropane-1-sulfonamide](/img/structure/B14380033.png)
